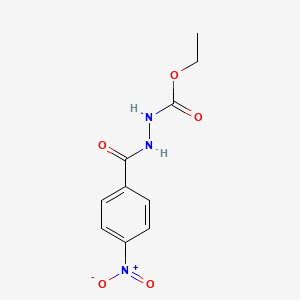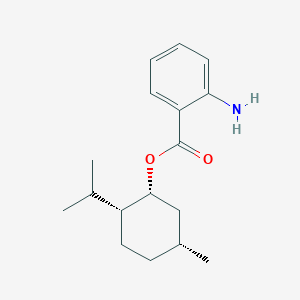
Sodium;1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its sodium salt form and the presence of a dioxothiolane ring attached to the piperidine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylate typically involves the following steps:
Formation of Piperidine-4-carboxylate: Piperidine-4-carboxylate can be synthesized through the reaction of piperidine with carbon dioxide under high pressure and temperature.
Introduction of the Thiolane Ring: The thiolane ring is introduced by reacting the piperidine-4-carboxylate with appropriate reagents such as thiols and oxidizing agents to form the dioxothiolane structure.
Formation of the Sodium Salt: The final step involves converting the carboxylic acid group into its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: Sodium;1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: Sodium;1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules. Biology: Medicine: It is being investigated for its potential therapeutic properties, including its use as an anti-inflammatory and analgesic agent. Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to its biological activity. The exact mechanism of action may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Piperidine-4-carboxylate: Similar structure but lacks the dioxothiolane ring.
Thiolane Derivatives: Compounds containing thiolane rings but different functional groups.
Other Sodium Salts: Sodium salts of various carboxylic acids.
Uniqueness: Sodium;1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylate is unique due to its specific combination of the piperidine ring and the dioxothiolane structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S.Na/c12-10(13)8-1-4-11(5-2-8)9-3-6-16(14,15)7-9;/h8-9H,1-7H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXNTPGVWWDZQJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)[O-])C2CCS(=O)(=O)C2.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(1-phenylpyrazol-4-yl)methylideneamino]aniline](/img/structure/B7818163.png)
![[1-Bromo-2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoethyl]-triphenylphosphanium;bromide](/img/structure/B7818173.png)


![(1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]](/img/structure/B7818205.png)






![3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B7818243.png)
![2-[(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]acetic acid](/img/structure/B7818251.png)
